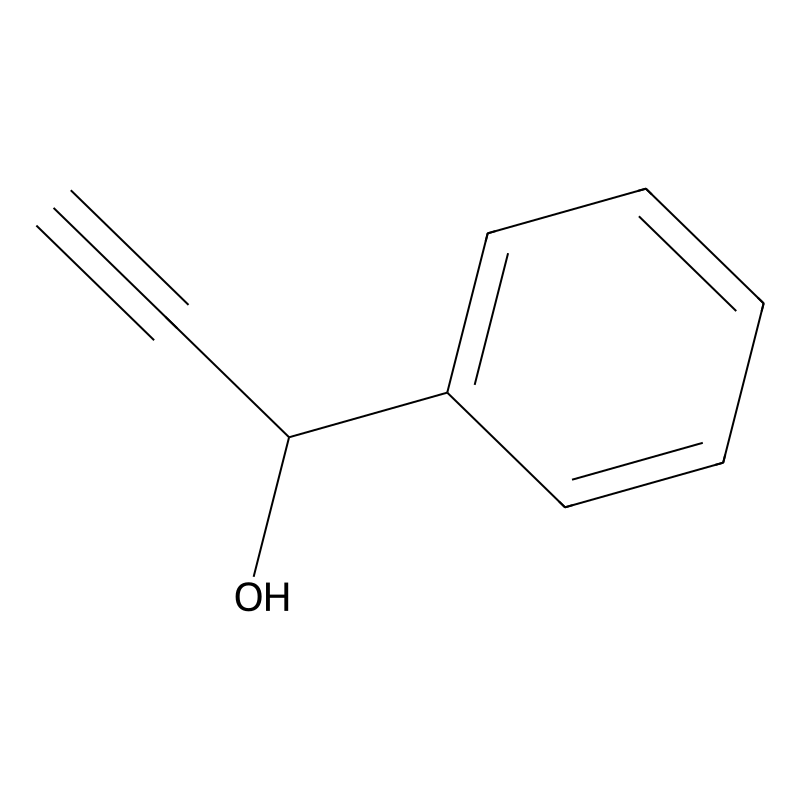

1-Phenyl-2-propyn-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Phenyl-2-propyn-1-ol, also known as phenylethynyl carbinol or 1-phenylprop-2-yn-1-ol, finds application as a versatile building block in organic synthesis due to the presence of both the alkyne and alcohol functional groups. Its alkyne moiety can participate in various coupling reactions, such as Sonogashira coupling and click chemistry, allowing the construction of complex molecules with diverse functionalities.

Medicinal Chemistry:

The unique structure of 1-phenyl-2-propyn-1-ol has led to its exploration in the development of potential therapeutic agents. Studies have investigated its potential for:

- Anti-cancer properties: Derivatives of 1-phenyl-2-propyn-1-ol have shown promising anti-proliferative activity against various cancer cell lines, suggesting their potential as anti-cancer agents [].

- Anti-inflammatory properties: Research suggests that certain derivatives of this compound possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases [].

- Antimicrobial activity: Studies have reported the antimicrobial activity of 1-phenyl-2-propyn-1-ol against certain bacterial and fungal strains, suggesting its potential as an antimicrobial agent [].

1-Phenyl-2-propyn-1-ol, also known as ethynylphenylcarbinol or 1-phenylpropargyl alcohol, is an organic compound with the molecular formula and a CAS number of 4187-87-5. It is characterized by a phenyl group attached to a propargyl alcohol structure, which includes a terminal alkyne functional group. This compound appears as a low-melting solid that can become a clear liquid upon melting. It has various applications in organic synthesis and medicinal chemistry due to its unique structural features.

- Nucleophilic Addition: The terminal alkyne can undergo nucleophilic addition reactions with electrophiles, making it useful for synthesizing various derivatives.

- Kinetic Resolution: Studies have shown that 1-phenyl-2-propyn-1-ol can be resolved into its enantiomers through enzymatic transesterification, highlighting its potential as a chiral synthon .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding carboxylic acids.

Research indicates that 1-phenyl-2-propyn-1-ol exhibits biological activity, particularly in the context of medicinal chemistry. Its derivatives have been studied for potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological systems, although specific mechanisms of action are still under investigation.

Various methods are employed to synthesize 1-phenyl-2-propyn-1-ol:

- Alkyne Synthesis: It can be synthesized via the reaction of phenylacetylene with formaldehyde in the presence of a base.

- Sonogashira Coupling: This method involves the coupling of phenyl halides with terminal alkynes using palladium catalysts.

- Microwave-Assisted Synthesis: Recent studies have explored microwave-assisted methods to enhance yields and reduce reaction times for producing this compound .

The applications of 1-phenyl-2-propyn-1-ol span various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chiral Synthons: Due to its ability to be resolved into enantiomers, it is valuable in asymmetric synthesis.

- Material Science: The compound is used in developing materials with specialized properties due to its unique functional groups.

Interaction studies involving 1-phenyl-2-propyn-1-ol focus on its reactivity and potential biological interactions. Research has demonstrated that it can interact with various enzymes during kinetic resolution processes, indicating its role as a substrate in enzymatic reactions . Additionally, its derivatives may exhibit interactions with biological targets relevant to therapeutic applications.

Several compounds share structural similarities with 1-phenyl-2-propyn-1-ol. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Phenylacetylene | Alkyne | Simpler structure, used in polymer chemistry. |

| Propargyl Alcohol | Alkyne Alcohol | Similar functional group but lacks the phenyl ring. |

| 3-Pheynlpropynal | Aldehyde | Contains an aldehyde functional group, used in organic synthesis. |

Uniqueness of 1-Phenyl-2-propyn-1-ol

What sets 1-phenyl-2-propyn-1-ol apart from these similar compounds is its dual functionality as both an alkyne and an alcohol, which allows for diverse reactivity patterns and applications in asymmetric synthesis and material science. Its ability to undergo kinetic resolution also enhances its value as a chiral building block in drug development.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant